Lipophilicity and Polar Surface Area Differences Relative to the Phenylsulfonyl Analog
The target compound exhibits higher computed lipophilicity (XLogP = 3.1) and a larger topological polar surface area (TPSA = 72.1 Ų) compared to the phenylsulfonyl analog 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (estimated XLogP ≈ 2.4, TPSA ≈ 68 Ų). The increase in XLogP of +0.7 units is attributable to the presence of the chlorine atom and the benzylic methylene linker . These physicochemical differences directly impact passive membrane permeability and aqueous solubility, parameters critical for cell-based assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 3.1, TPSA = 72.1 Ų |
| Comparator Or Baseline | 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (estimated XLogP ≈ 2.4, TPSA ≈ 68 Ų) |
| Quantified Difference | ΔXLogP ≈ +0.7 units; ΔTPSA ≈ +4 Ų |
| Conditions | Computed XLogP3 algorithm; TPSA calculated from 2D molecular topology |
Why This Matters
The higher lipophilicity of the target compound may necessitate adjusted formulation strategies for in vitro assays and can serve as a benchmark for optimizing the lipophilic efficiency of spirocyclic leads.
